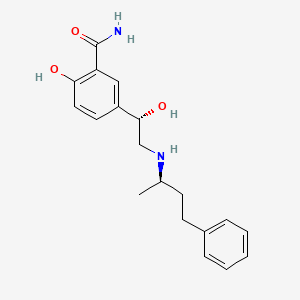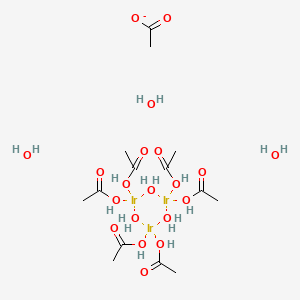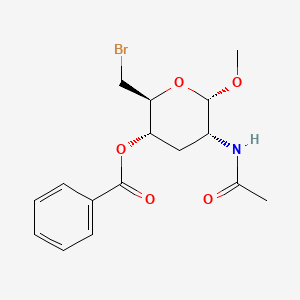
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. One common approach is the multistep synthesis method, which includes the following steps :
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the compound.
Acetylation: Introduction of an acetyl group to form the acetylamino derivative.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the acetylamino group to other functional groups.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate include:
Methyl 4-(Acetylamino)benzoate: Shares the acetylamino and benzoate groups but lacks the bromine atom.
Ethyl 4-(Acetylamino)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the bromine atom, in particular, allows for specific reactivity that is not observed in similar compounds .
Propiedades
Fórmula molecular |
C16H20BrNO5 |
|---|---|
Peso molecular |
386.24 g/mol |
Nombre IUPAC |
[(2S,3S,5R,6S)-5-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-13(14(9-17)23-16(12)21-2)22-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,16+/m1/s1 |
Clave InChI |
RRLODVPZWJDOPT-CTASWTNQSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CBr)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1CC(C(OC1OC)CBr)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


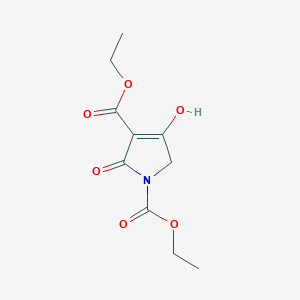

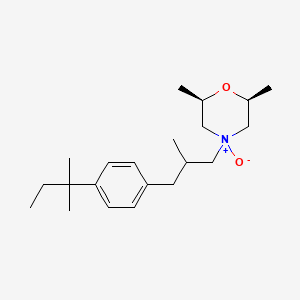
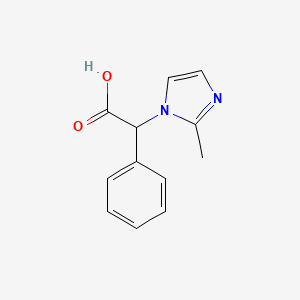

![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)




